molecular formula C18H15BrNNaO6P B140873 Naphthol AS-BI phosphate disodium salt CAS No. 530-79-0

Naphthol AS-BI phosphate disodium salt

Cat. No.: B140873
CAS No.: 530-79-0
M. Wt: 475.2 g/mol
InChI Key: WNXNLUSSGAHEKK-UHFFFAOYSA-N
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Description

. This compound is notable for its role in various biochemical assays and research applications.

Mechanism of Action

Target of Action

The primary targets of Naphthol AS-BI phosphate disodium salt are acid phosphatase (ACP) and alkaline phosphatase . These enzymes play crucial roles in various biological processes, including energy production, signal transduction, and nucleotide synthesis.

Mode of Action

This compound acts as a substrate for both acid and alkaline phosphatases . The compound interacts with these enzymes, leading to a reaction that produces a colored precipitate . This color change allows for the visualization of enzyme activity within cells or tissue sections .

Biochemical Pathways

The interaction of this compound with acid and alkaline phosphatases affects various biochemical pathways. For instance, it can be used in tartrate-resistant acid phosphatase (TRAP) staining to detect osteoclast activity . It can also be used in staining cells to measure alkaline phosphatase (ALP) activity .

Pharmacokinetics

Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .

Result of Action

The action of this compound results in the production of a colored precipitate, which allows for the visualization of enzyme activity within cells or tissue sections . This can be particularly useful in research and diagnostic applications, such as detecting osteoclast activity or measuring ALP activity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat. Additionally, its solubility in water indicates that it may be less effective in non-aqueous environments .

Preparation Methods

The synthesis of Naphthol AS-BI phosphate disodium salt involves several steps. The starting material, 7-Bromo-3-hydroxy-2-naphtho-o-anisidine, undergoes a phosphorylation reaction to introduce the phosphate group. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride under controlled conditions. The final product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Naphthol AS-BI phosphate disodium salt undergoes several types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Naphthol AS-BI phosphate disodium salt is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar applications but differ in their chemical structures and specific reactivities, making this compound a unique and valuable tool in biochemical research.

Properties

CAS No.

530-79-0

Molecular Formula

C18H15BrNNaO6P

Molecular Weight

475.2 g/mol

IUPAC Name

[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate

InChI

InChI=1S/C18H15BrNO6P.Na/c1-25-16-5-3-2-4-15(16)20-18(21)14-9-12-8-13(19)7-6-11(12)10-17(14)26-27(22,23)24;/h2-10H,1H3,(H,20,21)(H2,22,23,24);

InChI Key

WNXNLUSSGAHEKK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+]

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OP(=O)(O)O.[Na]

530-79-0

Related CAS

530-79-0 (di-hydrochloride salt)

Synonyms

7-Bromo-N-(2-methoxyphenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide Disodium Salt;  7-Bromo-3-hydroxy-2-naphth-o-anisidide Phosphate Disodium Salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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